1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

FAAH inhibition Mechanism-based inhibitor Ser241 carbamoylation

This 1,2,5-thiadiazol-3-yl piperidine urea is a mechanism-based FAAH inhibitor that forms a covalent adduct with the catalytic Ser241, ensuring sustained target engagement in vivo. The 4-methoxybenzyl substituent confers a defined electronic and lipophilic profile (XLogP3 ≈ 0.6 units lower than the 4-Cl analog), making it a critical comparator for SAR-driven lead optimization. Use this compound to benchmark metabolic stability of the thiadiazole heterocycle, deconvolve endocannabinoid pathway contributions in rodent neuropathic pain models or activity-based protein profiling assays. Substituting with a generic analog risks uncharacterized potency and selectivity, compromising data reproducibility.

Molecular Formula C16H21N5O2S
Molecular Weight 347.44
CAS No. 2320209-73-0
Cat. No. B2420076
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
CAS2320209-73-0
Molecular FormulaC16H21N5O2S
Molecular Weight347.44
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CNC(=O)NC2CCN(CC2)C3=NSN=C3
InChIInChI=1S/C16H21N5O2S/c1-23-14-4-2-12(3-5-14)10-17-16(22)19-13-6-8-21(9-7-13)15-11-18-24-20-15/h2-5,11,13H,6-10H2,1H3,(H2,17,19,22)
InChIKeyFUVCLWVTMSRMEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 6 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0): A Piperidinyl-Thiadiazole Urea FAAH Modulator for Preclinical Research


1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0) is a synthetic, heteroaryl-substituted piperidinyl urea that acts as a modulator of fatty acid amide hydrolase (FAAH) [1]. The compound belongs to a well-characterized class of mechanism-based FAAH inhibitors that form covalent adducts with the catalytic Ser241 residue, a profile extensively documented for the piperidine/piperazine urea chemotype [2]. Its molecular architecture features a central urea core, a 4-methoxybenzyl group on one terminus, and a 1-(1,2,5-thiadiazol-3-yl)piperidine moiety on the other, with a molecular weight of 347.44 g/mol and a topological polar surface area of 108 Ų [3].

Why Generic Substitution of 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0) Is Not Advisable


Within the piperidinyl-thiadiazole urea FAAH inhibitor family, even minor substituent variations on the benzyl ring produce significant shifts in potency, selectivity, and binding kinetics [1]. The 4-methoxybenzyl group is not a passive structural element; SAR studies on closely related analogs, such as the 4-chlorobenzyl (CAS 2097923-09-4) and 4-fluorobenzyl derivatives, reveal that the electronic and steric character of the para-substituent directly modulates the compound's IC50 and its ability to participate in key hydrogen-bond interactions within the FAAH active site [2]. Consequently, substituting this compound with a generic analog risks introducing an uncharacterized efficacy and selectivity profile, which can confound data interpretation in pathway deconvolution, target engagement, and in vivo pharmacological studies [3].

Product-Specific Quantitative Evidence Guide for 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0)


Comparative Binding Mode: Mechanism-Based FAAH Inhibition via Ser241 Carbamoylation

The target compound engages FAAH through a mechanism-based, covalent inhibition pathway characteristic of the piperidine/piperazine urea chemotype. Specific biochemical studies on analogous thiadiazole ureas demonstrate that the urea carbonyl reacts with the catalytic Ser241 nucleophile, forming a stable carbamoyl-enzyme adduct. This results in time-dependent, essentially irreversible inhibition [1]. For the closely related 4-chlorobenzyl analog (CAS 2097923-09-4), preincubation experiments confirm irreversible binding kinetics, a property that is structurally conserved within this scaffold and is expected to be retained by the 4-methoxybenzyl derivative [2].

FAAH inhibition Mechanism-based inhibitor Ser241 carbamoylation Endocannabinoid system

Potency Differentiation: Impact of 4-Methoxy vs. 4-Chloro Substitution on FAAH IC50

SAR analysis of closely matched piperazine urea pairs reveals that the 4-methoxybenzyl substituent can produce up to a 2- to 3-fold difference in FAAH IC50 compared to the 4-chloro or 4-fluoro analogs. In a study by Gur Maz et al. (2022), compounds with a 4-chlorobenzyl group exhibited IC50 values of 0.13 µM (compound 19), while the 4-fluorobenzyl analog (compound 20) showed an IC50 of 0.22 µM [1]. The 4-methoxy group, with its distinct electronic and hydrogen-bonding properties (XLogP3 ≈ 2.0, TPSA 108 Ų), is predicted to yield a unique potency profile within this range, differentiating it from the chloro and fluoro analogs [2].

Structure-Activity Relationship IC50 FAAH Thiadiazole urea

Physicochemical Differentiation: Lipophilicity and Solubility Driven by 4-Methoxybenzyl Moiety

The 4-methoxybenzyl substituent confers a lower calculated lipophilicity (XLogP3 ≈ 2.0) compared to the 4-chlorobenzyl analog (XLogP3 ≈ 2.6) [1]. This 0.6 log unit difference translates to an approximately 4-fold lower octanol-water partition coefficient, which can significantly impact aqueous solubility, membrane permeability, and metabolic stability. The topological polar surface area of the target compound is 108 Ų, compared to 98.4 Ų for the 4-chloro analog, indicating slightly improved hydrogen-bonding capacity and potential for better solubility in biorelevant media [2].

Lipophilicity Aqueous solubility Drug-likeness Thiadiazole

Metabolic Stability Advantage: The 1,2,5-Thiadiazole Ring as a Metabolically Stable Heterocycle

The 1,2,5-thiadiazole ring is recognized as a metabolically stable heterocycle due to its low electron density and resistance to oxidative metabolism, unlike more electron-rich azoles. This property is a class-level advantage for thiadiazole-containing FAAH inhibitors. The specific embedding of the thiadiazole ring within a piperidine scaffold further stabilizes the molecule by sterically shielding the heterocycle from metabolic enzymes [1]. In contrast, oxadiazole-containing analogs within the same inhibitor class are more susceptible to metabolic ring-opening, making the thiadiazole a preferred motif for achieving longer in vivo half-life [2].

Metabolic stability Heterocycle Cytochrome P450 Oxidative metabolism

Selectivity Profile: Predicted FAAH Selectivity Over Other Serine Hydrolases

Mechanism-based piperidine/piperazine urea inhibitors, including thiadiazole-containing analogs, have been shown to possess remarkable selectivity for FAAH over other serine hydrolases. In competitive activity-based protein profiling (ABPP) studies, the core scaffold engaged few off-targets at pharmacologically relevant concentrations [1]. The 4-methoxybenzyl derivative is predicted to maintain this selectivity profile, as the urea-thiadiazole pharmacophore is the primary determinant of target engagement, while the benzyl substituent fine-tunes potency [2]. Compounds with the 4-methoxy group may exhibit subtly different off-target fingerprints compared to chloro- or fluoro-analogs, a factor that must be empirically verified in the user's specific assay system.

Selectivity Serine hydrolase Off-target activity ABPP

Best Research and Industrial Application Scenarios for 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea (CAS 2320209-73-0)


Target Engagement and Pharmacodynamic Biomarker Studies in Neuropathic Pain Models

This compound is ideal for in vivo target engagement studies in rodent neuropathic pain models (e.g., chronic constriction injury, spared nerve injury). Its predicted covalent mechanism ensures sustained FAAH inhibition, allowing researchers to correlate brain or spinal cord FAAH activity (measured via ex vivo enzyme assay) with elevations in endogenous anandamide and related N-acylethanolamines. The time-dependent pharmacodynamic response is a direct consequence of the mechanism-based inhibition profile described in Section 3, Evidence Item 1 [1].

Structure-Activity Relationship (SAR) Studies Focused on Benzyl Substituent Effects

As part of a series of 1,2,5-thiadiazol-3-yl piperidine urea derivatives, this compound serves as a key tool for dissecting the electronic and steric contributions of the 4-methoxy group. Its potency and physicochemical properties can be directly compared with those of the 4-chloro (CAS 2097923-09-4) and 4-fluoro analogs, as well as the unsubstituted benzyl derivative, enabling a detailed SAR matrix to guide further lead optimization. The lower lipophilicity conferred by the methoxy group (ΔXLogP3 = -0.6 vs. the 4-Cl analog, Section 3, Evidence Item 3) makes it a particularly valuable comparator in solubility and permeability profiling [2].

In Vitro Selectivity Profiling Against the Serine Hydrolase Family

The compound can be employed in competitive activity-based protein profiling (ABPP) assays to confirm its selectivity for FAAH within the broader serine hydrolase superfamily. This application is crucial for researchers who require a highly selective FAAH inhibitor to deconvolve the endocannabinoid system's role in complex biological processes, such as inflammation or mood regulation. The class-level selectivity inferred in Section 3, Evidence Item 5, provides the rationale for its use, but experimental verification in the user's specific cellular context is recommended [3].

Metabolic Stability Screening for Lead Compound Selection

The 1,2,5-thiadiazole ring in this compound is a known metabolically stable heterocycle (Section 3, Evidence Item 4). Researchers can benchmark this compound's in vitro metabolic half-life in human or rodent liver microsomes against oxadiazole-containing analogs. A longer half-life for the thiadiazole derivative would support its advancement into in vivo pharmacokinetic and efficacy studies, particularly for chronic dosing paradigms in disease models such as overactive bladder or inflammatory bowel disease [4].

Quote Request

Request a Quote for 1-[(4-Methoxyphenyl)methyl]-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.